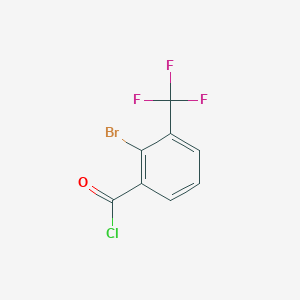

2-Bromo-3-(trifluoromethyl)benzoyl chloride

Übersicht

Beschreibung

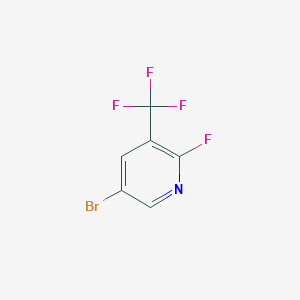

“2-Bromo-3-(trifluoromethyl)benzoyl chloride” is a chemical compound used as a building block for the synthesis of more complex pharmaceutical and biologically active compounds . It is a clear to light yellow liquid .

Synthesis Analysis

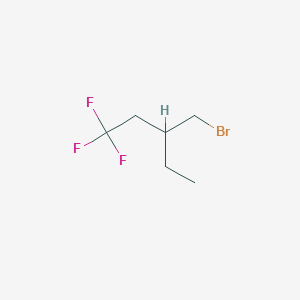

The synthesis of “2-Bromo-3-(trifluoromethyl)benzoyl chloride” involves a practical nucleophilic trifluoromethoxylation of alkyl halides with (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent in the absence of silver under mild reaction conditions . The trifluoromethoxylation reagent TFBO is easily prepared and thermally stable, and can release CF3O− species in the presence of a base .Molecular Structure Analysis

The molecular structure of “2-Bromo-3-(trifluoromethyl)benzoyl chloride” can be represented by the linear formula CF3C6H4COCl . Its molecular weight is 208.56 .Chemical Reactions Analysis

The chemical reactions involving “2-Bromo-3-(trifluoromethyl)benzoyl chloride” are significant in the field of pharmaceuticals and agrochemicals. The trifluoromethoxy group’s electron-withdrawing effects and high lipophilicity make these compounds important targets . The trifluoromethoxylation reaction is one of the most important research hotspots .Physical And Chemical Properties Analysis

“2-Bromo-3-(trifluoromethyl)benzoyl chloride” is a clear light yellow liquid . It has a refractive index of 1.477 (lit.) and a boiling point of 184-186 °C/750 mmHg (lit.) . Its density is 1.383 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

2-Bromo-3-(trifluoromethyl)benzoyl chloride: is utilized in the synthesis of various pharmaceutical compounds. The trifluoromethyl group is particularly significant in medicinal chemistry due to its lipophilic nature and ability to improve metabolic stability . This compound can serve as an intermediate in the creation of drugs that target a range of diseases, leveraging the unique properties of the trifluoromethyl group to enhance drug efficacy.

Wirkmechanismus

- Free Radical Bromination : The compound can undergo free radical bromination reactions. When treated with N-bromosuccinimide (NBS), it forms a succinimidyl radical (S·) that removes a hydrogen atom from the benzylic position, resulting in the formation of the corresponding brominated product .

Mode of Action

Safety and Hazards

“2-Bromo-3-(trifluoromethyl)benzoyl chloride” is a skin irritant . When heated to decomposition, it emits acrid smoke and irritating fumes . It is recommended to wear personal protective equipment/face protection, avoid getting it in eyes, on skin, or on clothing, and use only under a chemical fume hood .

Eigenschaften

IUPAC Name |

2-bromo-3-(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrClF3O/c9-6-4(7(10)14)2-1-3-5(6)8(11,12)13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPQUMYYUFREOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)Br)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(aminomethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one hydrochloride](/img/structure/B1382685.png)

![3-Azabicyclo[3.2.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B1382704.png)